molecular formula C24H51BO3 B12645940 Triisooctyl orthoborate CAS No. 26401-30-9

Triisooctyl orthoborate

Cat. No.: B12645940
CAS No.: 26401-30-9
M. Wt: 398.5 g/mol
InChI Key: XMLAPNGGLRZABE-UHFFFAOYSA-N
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Preparation Methods

Triisooctyl orthoborate can be synthesized through the esterification of boric acid with isooctyl alcohol. The reaction typically involves heating boric acid and isooctyl alcohol in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

B(OH)3+3C8H17OHB(OC8H17)3+3H2O\text{B(OH)}_3 + 3 \text{C}_8\text{H}_{17}\text{OH} \rightarrow \text{B(O}\text{C}_8\text{H}_{17}\text{)}_3 + 3 \text{H}_2\text{O} B(OH)3​+3C8​H17​OH→B(OC8​H17​)3​+3H2​O

In industrial production, the process may involve continuous distillation to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Triisooctyl orthoborate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze back to boric acid and isooctyl alcohol.

    Oxidation: It can undergo oxidation reactions, especially under high-temperature conditions, leading to the formation of boric oxide and other oxidation products.

    Substitution: this compound can participate in substitution reactions where the isooctyl groups are replaced by other alkyl or aryl groups.

Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and various alkylating agents .

Mechanism of Action

The primary mechanism by which triisooctyl orthoborate exerts its effects is through the formation of a lubricious, solid-like layered structure at the sliding interface. This structure reduces friction and wear by providing a protective film on the metal surfaces. The compound’s ability to undergo pressure-induced morphological changes at the sliding interface is crucial for its lubricating properties .

Comparison with Similar Compounds

Triisooctyl orthoborate can be compared with other borate compounds, such as:

This compound is unique due to its high hydrophobicity and excellent anti-wear properties, making it particularly suitable for use in high-performance lubricants .

Properties

CAS No.

26401-30-9

Molecular Formula

C24H51BO3

Molecular Weight

398.5 g/mol

IUPAC Name

tris(6-methylheptyl) borate

InChI

InChI=1S/C24H51BO3/c1-22(2)16-10-7-13-19-26-25(27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3

InChI Key

XMLAPNGGLRZABE-UHFFFAOYSA-N

Canonical SMILES

B(OCCCCCC(C)C)(OCCCCCC(C)C)OCCCCCC(C)C

Origin of Product

United States

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